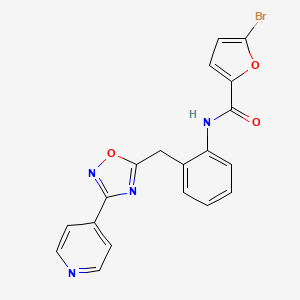
5-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H13BrN4O3 and its molecular weight is 425.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-bromo-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide, identified by CAS number 1120233-45-5, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H11BrN4O3, with a molar mass of 411.21 g/mol. The compound features a furan ring, a pyridine moiety, and an oxadiazole derivative which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H11BrN4O3 |
| CAS Number | 1120233-45-5 |
| Molar Mass | 411.21 g/mol |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation. In particular, studies have reported its efficacy against different cancer cell lines, attributing its effects to the modulation of key signaling pathways involved in cell growth and apoptosis.
- Enzyme Inhibition : It has been identified as a potential inhibitor of caspase enzymes, which play crucial roles in apoptosis. For instance, an EC50 value of 220 nM was recorded for procaspase-3 activation in assays using DLD1 colon cells .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The study highlighted that the compound induced apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Enzyme Inhibition Profile
Another study focused on the inhibition profile against caspases revealed that the compound selectively inhibits procaspase-3 with a high binding affinity. This suggests potential therapeutic applications in diseases characterized by dysregulated apoptosis, such as cancer.
The proposed mechanism of action for this compound involves:
- Binding to Target Proteins : The compound may interact with specific protein targets involved in cell signaling pathways.
- Modulation of Apoptosis : By affecting caspase activity and related pathways, it can promote programmed cell death in cancerous cells.
- Disruption of Cellular Processes : Its antimicrobial activity may stem from interference with bacterial metabolic processes or structural integrity.
属性
IUPAC Name |
5-bromo-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O3/c20-16-6-5-15(26-16)19(25)22-14-4-2-1-3-13(14)11-17-23-18(24-27-17)12-7-9-21-10-8-12/h1-10H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAMIJYAAIMYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














